

1-(3,5-Dimethoxyphenyl)piperazine derivatives for serotonin receptor targeting

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Compound of Interest

Compound Name: 1-(3,5-Dimethoxyphenyl)piperazine

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An In-Depth Technical Guide to **1-(3,5-Dimethoxyphenyl)piperazine** Derivatives for Serotonin Receptor Targeting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(3,5-dimethoxyphenyl)piperazine** derivatives as ligands for serotonin (5-HT) receptors. The versatile arylpiperazine scaffold is a cornerstone in the design of centrally active agents, with numerous approved drugs for psychiatric and neurological disorders featuring this core structure.[1][2] Modifications of the aryl moiety, such as the inclusion of dimethoxy substitutions, significantly influence the pharmacological profile, including affinity and selectivity for various 5-HT receptor subtypes.[3] This document will delve into the structure-activity relationships, pharmacological data, experimental procedures, and relevant signaling pathways associated with these compounds.

Core Concepts and Structure-Activity Relationships (SAR)

The arylpiperazine moiety is a well-established pharmacophore for targeting serotonergic and other monoaminergic receptors.[4] The nature and position of substituents on the phenyl ring are critical determinants of a compound's binding affinity and selectivity. For instance, the long-chain arylpiperazines (LCAPs) are a significant source of ligands for the 5-HT_{1A} receptor.[5]

The 1-(2-methoxyphenyl)piperazine moiety, a close structural relative of the 3,5-dimethoxy variant, is a common building block in the synthesis of 5-HT_{1A} receptor ligands.[6]

Key SAR observations for arylpiperazine derivatives include:

- **Substitution Pattern:** The substitution pattern on the benzyl or phenyl ring is paramount in determining the pharmacological profile, influencing affinity and selectivity for serotonin and dopamine receptors.[3]
- **Alkyl Chain Length:** In many series of arylpiperazine derivatives, the length of the alkyl chain connecting the piperazine ring to another moiety is crucial for affinity and selectivity at 5-HT_{1A} receptors.[7]
- **Terminal Fragment:** The nature of the terminal fragment of the molecule also plays a significant role in receptor affinity. For example, the incorporation of a benzotriazole moiety has been shown to contribute to both 5-HT_{1A} and 5-HT₂ receptor affinity.[8]

Quantitative Pharmacological Data

The following tables summarize the binding affinities (K_i) of various arylpiperazine derivatives for different serotonin receptor subtypes. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Binding Affinities (K_i , nM) of Arylpiperazine Derivatives at 5-HT_{1A} Receptors

Compound	Structure	Ki (nM) for 5-HT1A	Reference
Compound 1h	2-[[4-(o-methoxyphenyl)piperazin-1-yl] methyl]-1,3-dioxoperhydroimidazo[1,5- α]pyridine	31.7	[7]
Compound 2a	cis-bicyclo[3.3.0]octane derivative	0.12-0.63	[9]
Compound 2c	cis-bicyclo[3.3.0]octane derivative	0.12-0.63	[9]
Compound 2f	norbornane derivative	0.12-0.63	[9]
Compound 2g	norbornane derivative	0.12-0.63	[9]
Compound 2h	norbornene derivative	0.12-0.63	[9]
Compound 4d	1,2,3,4-tetrahydro-gamma-carboline derivative	< 50	[10]
Compound 4e	1,2,3,4-tetrahydro-gamma-carboline derivative	< 50	[10]
Compound 9b	Bipyridyl system with tetramethylene spacer	23.9	[11]
Compound 12a	Bipyridyl system with oxotriazinyl fragment	41.5	[11]
SYA16263	1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine	1.1	[12]
Compound 21	6-chloro-2-methyl-2-(3-(4-(pyridin-2-	0.74	[12]

	yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one		
Compound 7 Fumarate	N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate	1.2	[13] [14]
Compound 9 Fumarate	N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate	21.3	[13] [14]

Table 2: Binding Affinities (K_i, nM) of Arylpiperazine Derivatives at Other 5-HT Receptors

Compound	Structure	Ki (nM) for 5-HT2A	Ki (nM) for 5-HT7	Reference
Compound 4d	1,2,3,4-tetrahydro-gamma-carboline derivative	High Affinity	-	[10]
Compound 4e	1,2,3,4-tetrahydro-gamma-carboline derivative	High Affinity	-	[10]
Compound 9b	Bipyridyl system with tetramethylene spacer	39.4	45.0	[11]
Compound 12a	Bipyridyl system with oxotriazinyl fragment	315	42.5	[11]
SYA16263	1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine	50	90	[12]
Compound 21	6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one	-	8.4	[12]
Compound 1d	1-(2-biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine	-	7.5	[15]

Compound 2d	4-(2-biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine	-	13	[15]
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Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are generalized protocols for the synthesis and pharmacological evaluation of **1-(3,5-dimethoxyphenyl)piperazine** derivatives, based on common practices found in the literature.

General Synthesis of Arylpiperazine Derivatives

A common synthetic route involves the nucleophilic substitution of a suitable halo-alkyl derivative with a substituted piperazine.[\[14\]](#)

Example Protocol:

- Preparation of the Piperazine Intermediate: **1-(3,5-dimethoxyphenyl)piperazine** can be synthesized via standard methods.
- Alkylation Reaction: A solution of an appropriate alkyl halide (e.g., 1,3-dichloropropane) in a solvent like acetonitrile is added to a stirring solution of **1-(3,5-dimethoxyphenyl)piperazine** and a base (e.g., K₂CO₃) in acetonitrile at an elevated temperature (e.g., 70°C).[\[13\]](#)
- Reaction Monitoring and Workup: The reaction mixture is typically refluxed for several hours. After cooling to room temperature, the solvent is removed under vacuum. The residue is then subjected to standard workup procedures, which may include extraction and purification by chromatography.[\[13\]](#)

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the synthesized compounds for specific serotonin receptors.[\[11\]](#)

General Protocol for 5-HT_{1A} Receptor Binding Assay:

- **Membrane Preparation:** Membranes from cells stably expressing the human 5-HT_{1A} receptor are used.
- **Incubation:** The membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.
- **Separation and Counting:** The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is then measured using a scintillation counter.
- **Data Analysis:** The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The K_i values are then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways for serotonin receptors and a typical experimental workflow for the evaluation of novel derivatives.

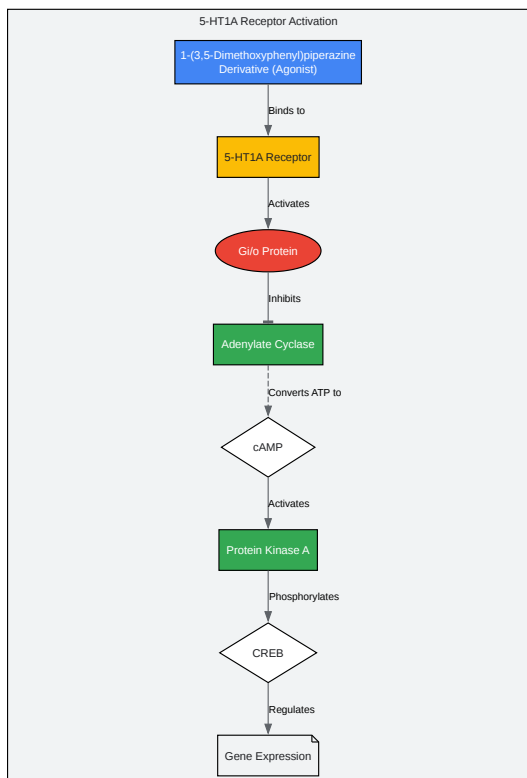


Figure 1: 5-HT1A Receptor Signaling Pathway.

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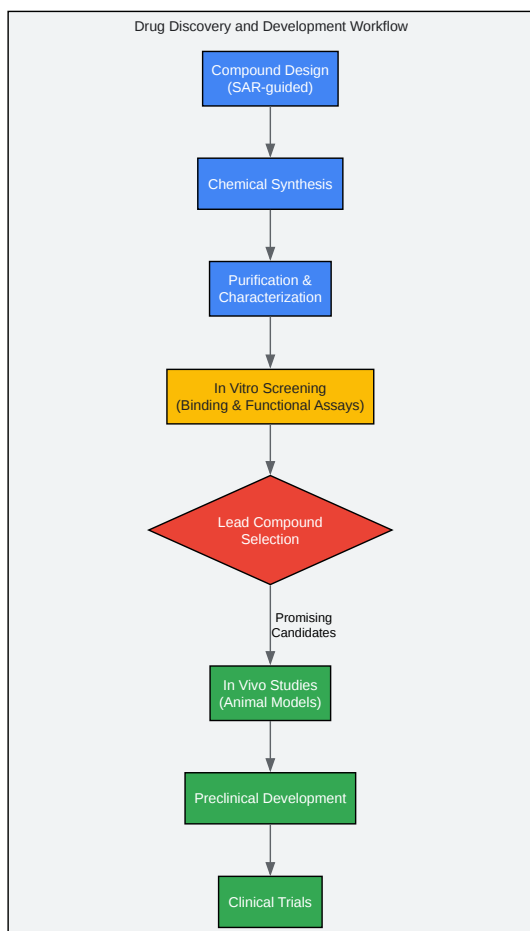


Figure 2: Experimental Workflow for Derivative Evaluation.

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Figure 2: Experimental Workflow for Derivative Evaluation.

Conclusion

Derivatives of **1-(3,5-dimethoxyphenyl)piperazine** represent a promising class of compounds for targeting serotonin receptors. Their pharmacological profile can be finely tuned through chemical modifications, leading to the development of potent and selective ligands. The data and protocols presented in this guide offer a foundational resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and evaluation of novel therapeutic agents for a range of CNS disorders. Further research into the 3,5-dimethoxy

substitution pattern is warranted to fully elucidate its potential in modulating serotonergic neurotransmission.

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